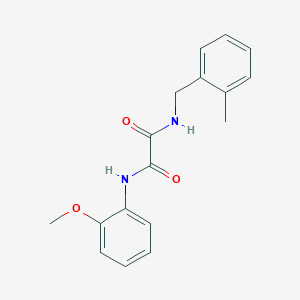

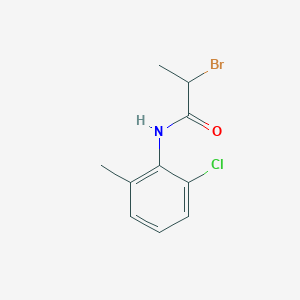

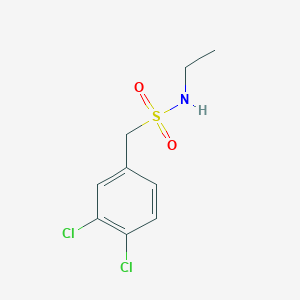

N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves complex chemical reactions. For instance, the synthesis of “2- {2- [ (4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane and N - (4-Ethoxybenzyl)-2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine” involves quantum-chemical calculations, NMR Spectroscopy, and X-Ray Diffraction Analysis .Molecular Structure Analysis

The molecular structure of similar compounds like “Zoledronic acid monohydrate” has been determined using various analytical techniques .Chemical Reactions Analysis

The chemical reactions involving similar compounds like “2-Methoxyphenylboronic acid” have been studied .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like “2-Methoxyphenylboronic acid” have been analyzed .Scientific Research Applications

Structural Characterization and Hydrogen Bonding

One study focused on the synthesis and structural investigation of symmetric and non-symmetric oxamides, including N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide derivatives. These compounds were characterized using NMR spectroscopy and X-ray diffraction, revealing that they are stabilized by intramolecular three-center hydrogen bonding. The research demonstrated the significance of hydrogen bonding in determining the structural stability and conformation of oxamide derivatives, providing insight into their potential applications in materials science and molecular engineering (Martínez-Martínez et al., 1998).

Pharmaceutical Applications

Another area of application involves the pharmaceutical industry, where N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide derivatives have been investigated for their potential as drug candidates. For example, the discovery of ceralifimod, a sphingosine-1-phosphate (S1P) receptor agonist selective for S1P1 and S1P5, was based on the structural modification of oxalamide derivatives. This compound has shown promise for the treatment of autoimmune diseases, such as relapsing-remitting multiple sclerosis (RRMS), demonstrating the therapeutic potential of oxalamide derivatives (Kurata et al., 2017).

Material Science Applications

In material science, oxalamide derivatives have been utilized in the synthesis of novel polymers with unique properties. For instance, a study on the synthesis and characterization of a light-switchable polymer demonstrated how oxalamide derivatives can be used to create materials with switchable properties. This polymer could condense and release DNA upon light irradiation, showing potential applications in gene delivery and controlled drug release systems (Sobolčiak et al., 2013).

Corrosion Inhibition

Oxalamide derivatives have also been investigated for their role in corrosion inhibition. A study comparing Schiff bases containing O-methyl and nitro substitutes found that these compounds, including oxalamide derivatives, act as effective corrosion inhibitors. The research highlights the potential of oxalamide derivatives in protecting metals from corrosion, which is crucial for extending the lifespan of metal structures and components (Heydari et al., 2018).

Catalysis and Synthetic Chemistry

Lastly, oxalamide derivatives have been explored for their reactivity and applications in catalysis and synthetic chemistry. A study on the reactivity of an oxalamide-based carbene revealed its potential in cyclopropanation reactions and interactions with elemental selenium, showcasing the versatility of oxalamide derivatives in facilitating a variety of chemical transformations (Braun et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N'-(2-methoxyphenyl)-N-[(2-methylphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-12-7-3-4-8-13(12)11-18-16(20)17(21)19-14-9-5-6-10-15(14)22-2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJNFCLHCFKFNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC(=O)C(=O)NC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxyphenyl)-N2-(2-methylbenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Ethoxyphenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea](/img/structure/B2566108.png)

![N-[3-fluoro-4-(4-methylpiperazino)phenyl]-2-piperidinoacetamide](/img/structure/B2566122.png)

![3-(2-chlorobenzyl)-6-(2-chloro-4-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2566130.png)